molecular formula C11H13NO4S B11815186 2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid

2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid

Cat. No.: B11815186
M. Wt: 255.29 g/mol
InChI Key: SXELJLLMSJFTSC-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol It is known for its unique structure, which includes a sulfonamide group attached to an ethenyl chain and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid typically involves the reaction of 4-methylphenyl ethene with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl chain and carboxylic acid group may also play roles in its reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)ethenesulfonamido]acetic acid
  • 2-[2-(4-methoxyphenyl)ethenesulfonamido]acetic acid
  • 2-[2-(4-nitrophenyl)ethenesulfonamido]acetic acid

Uniqueness

2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications .

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethenylsulfonylamino]acetic acid

InChI

InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)

InChI Key

SXELJLLMSJFTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O

Origin of Product

United States

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